3-Hexen-2-one, 3,4-dimethyl-, (E)-

CAS No.: 20685-46-5

Cat. No.: VC18526496

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20685-46-5 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (E)-3,4-dimethylhex-3-en-2-one |

| Standard InChI | InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |

| Standard InChI Key | WRHRFVOAEDXVPC-VOTSOKGWSA-N |

| Isomeric SMILES | CC/C(=C(\C)/C(=O)C)/C |

| Canonical SMILES | CCC(=C(C)C(=O)C)C |

Introduction

Structural Identification and Nomenclature

Chemical Identity

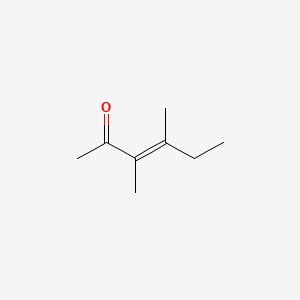

3-Hexen-2-one, 3,4-dimethyl-, (E)- is systematically named according to IUPAC guidelines as (E)-3,4-dimethylhex-3-en-2-one. Its structure features a six-carbon chain with a ketone group at position 2, methyl substituents at positions 3 and 4, and a trans (E) configuration across the double bond between carbons 3 and 4 .

Key identifiers:

-

CAS Registry: 1635-02-5

-

InChIKey: WRHRFVOAEDXVPC-SREVYHEPSA-N

-

SMILES: C/C(=C(\C)/CC)/C(=O)C

Stereochemical Considerations

The (E) configuration denotes that the higher-priority groups (methyl and ethyl) on either side of the double bond are positioned oppositely. This stereochemistry influences reactivity, particularly in cycloaddition and conjugate addition reactions, where steric effects modulate reaction pathways .

Physicochemical Properties

Experimental and computed properties of 3-Hexen-2-one, 3,4-dimethyl-, (E)- are summarized below:

The compound’s low polarity (logP = 2.2) and moderate boiling point suggest utility in non-aqueous reaction media. Its planar α,β-unsaturated ketone moiety enables conjugation, enhancing electrophilicity at the β-carbon .

Synthesis and Reaction Pathways

Industrial Synthesis Routes

A principal method involves the aldol condensation of butan-2-one (methyl ethyl ketone) with pentan-3-one, catalyzed by activated alumina. This reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone .

Representative reaction:

$$ \text{Butan-2-one} + \text{Pentan-3-one} \xrightarrow{\text{Al}_2\text{O}_3} \text{(E)-3,4-Dimethylhex-3-en-2-one} + \text{H}_2\text{O} $$

This method, reported in J. Chem. Soc. Faraday Trans. 1 (1984), achieves yields exceeding 70% under optimized conditions (150°C, 12 hours) .

Functionalization Reactions

The compound’s reactivity is exemplified in:

-

Cycloadditions: Perfluoro-3,4-dimethylhex-3-en-2-one, a fluorinated analog, undergoes Diels-Alder reactions with dienes to form bicyclic adducts, as documented in J. Chem. Soc. Perkin Trans. 1 (2000) .

-

Reductive Amination: Conversion to secondary amines via hydrogenation in the presence of ammonia, yielding intermediates for pharmaceutical applications .

Environmental Occurrence and Analytical Detection

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique. Key spectral features include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume